molecular formula C8H8BrNO2 B1523706 5-Amino-2-bromo-4-methylbenzoic acid CAS No. 745048-63-9

5-Amino-2-bromo-4-methylbenzoic acid

Cat. No. B1523706
Key on ui cas rn: 745048-63-9
M. Wt: 230.06 g/mol
InChI Key: WXEDVFCZCKWBCL-UHFFFAOYSA-N
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Patent
US07838498B2

Procedure details

To a cooled solution (5° C.) of 3-amino-4-methylbenzoic acid (412.2 g, 2.72 mole) in DMF (2.2 L) was added N-bromosuccinimide (495.1 g, 2.78 mole) in small portions at such a rate that the reaction mixture temperature was kept below 15° C. After being stirred for one hour, the reaction mixture was poured onto ice water (1.2 L) with stirring. The solid that formed was filtered, and the filter cake was washed with ice water (3×2 L) and then dried at 60° C. to give a pink solid. Yield: 546 g (87%). 1H-NMR (DMSO-d6, 300 MHz): δ 7.20 (s, 1H), 7.04 (s, 1H), 2.05 (s, 3H).
Quantity
412.2 g
Type
reactant
Reaction Step One
Quantity
495.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].[Br:12]N1C(=O)CCC1=O>CN(C=O)C>[NH2:1][C:2]1[C:10]([CH3:11])=[CH:9][C:8]([Br:12])=[C:4]([CH:3]=1)[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
412.2 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1C
Name
Quantity
495.1 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
2.2 L
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 15° C
ADDITION
Type
ADDITION
Details
the reaction mixture was poured onto ice water (1.2 L)
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The solid that formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the filter cake was washed with ice water (3×2 L)
CUSTOM
Type
CUSTOM
Details
dried at 60° C.
CUSTOM
Type
CUSTOM
Details
to give a pink solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC=1C(=CC(=C(C(=O)O)C1)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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